molecular formula C14H20BrNO2 B5182698 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine

4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine

Cat. No. B5182698
M. Wt: 314.22 g/mol
InChI Key: YFKRGSJKSQOVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that the compound exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. The compound may also interfere with other cellular processes in fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine have not been extensively studied. However, it has been shown to exhibit low toxicity towards mammalian cells, indicating its potential as a safe and effective antifungal agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments include its potent antifungal activity, low toxicity towards mammalian cells, and its unique chemical properties. However, its limitations include its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for the use of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine in scientific research. One potential application is its use as a corrosion inhibitor for metals and alloys. It may also be studied further for its potential use as a ligand in coordination chemistry studies. In addition, further research may be conducted to better understand its mechanism of action and to develop more efficient synthesis methods for the compound.
Conclusion:
In conclusion, 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties and potent antifungal activity make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine involves the reaction of 3-bromo-4-methoxybenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine has been used in various scientific research studies due to its unique chemical properties. It has been shown to exhibit potent antifungal activity against a wide range of fungal strains. It has also been studied for its potential use as a corrosion inhibitor for metals and alloys. In addition, it has been used as a ligand in coordination chemistry studies.

properties

IUPAC Name

4-[(3-bromo-4-methoxyphenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10-7-16(8-11(2)18-10)9-12-4-5-14(17-3)13(15)6-12/h4-6,10-11H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKRGSJKSQOVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Bromo-4-methoxyphenyl)methyl]-2,6-dimethylmorpholine

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